Cas no 872285-15-9 (methyl 5-(chlorosulfonyl)-1-benzofuran-2-carboxylate)
methyl 5-(chlorosulfonyl)-1-benzofuran-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- methyl 5-(chlorosulfonyl)-1-benzofuran-2-carboxylate
- 2-Benzofurancarboxylic acid, 5-(chlorosulfonyl)-, methyl ester
- 872285-15-9
- EN300-3302294
- Methyl 5-chlorosulfonyl-1-benzofuran-2-carboxylate
-
- MDL: MFCD28538079
- Inchi: 1S/C10H7ClO5S/c1-15-10(12)9-5-6-4-7(17(11,13)14)2-3-8(6)16-9/h2-5H,1H3
- InChI Key: SAFHZTUGXBKQAC-UHFFFAOYSA-N
- SMILES: ClS(C1C=CC2=C(C=C(C(=O)OC)O2)C=1)(=O)=O
Computed Properties
- Exact Mass: 273.9702722g/mol
- Monoisotopic Mass: 273.9702722g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 401
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 82Ų
Experimental Properties
- Density: 1.518±0.06 g/cm3(Predicted)
- Melting Point: 104-105 °C
- Boiling Point: 392.1±22.0 °C(Predicted)
methyl 5-(chlorosulfonyl)-1-benzofuran-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-3302294-0.05g |
methyl 5-(chlorosulfonyl)-1-benzofuran-2-carboxylate |
872285-15-9 | 95% | 0.05g |
$312.0 | 2023-09-04 | |
| Enamine | EN300-3302294-0.1g |
methyl 5-(chlorosulfonyl)-1-benzofuran-2-carboxylate |
872285-15-9 | 95% | 0.1g |
$466.0 | 2023-09-04 | |
| Enamine | EN300-3302294-0.25g |
methyl 5-(chlorosulfonyl)-1-benzofuran-2-carboxylate |
872285-15-9 | 95% | 0.25g |
$666.0 | 2023-09-04 | |
| Enamine | EN300-3302294-0.5g |
methyl 5-(chlorosulfonyl)-1-benzofuran-2-carboxylate |
872285-15-9 | 95% | 0.5g |
$1046.0 | 2023-09-04 | |
| Enamine | EN300-3302294-1.0g |
methyl 5-(chlorosulfonyl)-1-benzofuran-2-carboxylate |
872285-15-9 | 95% | 1.0g |
$1343.0 | 2023-07-10 | |
| Enamine | EN300-3302294-2.5g |
methyl 5-(chlorosulfonyl)-1-benzofuran-2-carboxylate |
872285-15-9 | 95% | 2.5g |
$2631.0 | 2023-09-04 | |
| Enamine | EN300-3302294-5.0g |
methyl 5-(chlorosulfonyl)-1-benzofuran-2-carboxylate |
872285-15-9 | 95% | 5.0g |
$3894.0 | 2023-07-10 | |
| Enamine | EN300-3302294-10.0g |
methyl 5-(chlorosulfonyl)-1-benzofuran-2-carboxylate |
872285-15-9 | 95% | 10.0g |
$5774.0 | 2023-07-10 | |
| Enamine | EN300-3302294-1g |
methyl 5-(chlorosulfonyl)-1-benzofuran-2-carboxylate |
872285-15-9 | 95% | 1g |
$1343.0 | 2023-09-04 | |
| Enamine | EN300-3302294-5g |
methyl 5-(chlorosulfonyl)-1-benzofuran-2-carboxylate |
872285-15-9 | 95% | 5g |
$3894.0 | 2023-09-04 |
methyl 5-(chlorosulfonyl)-1-benzofuran-2-carboxylate Related Literature
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1. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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5. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
Additional information on methyl 5-(chlorosulfonyl)-1-benzofuran-2-carboxylate
Methyl 5-(chlorosulfonyl)-1-benzofuran-2-carboxylate (CAS No. 872285-15-9): A Key Intermediate in Modern Pharmaceutical Synthesis
Methyl 5-(chlorosulfonyl)-1-benzofuran-2-carboxylate, identified by its CAS number 872285-15-9, is a highly versatile intermediate that has garnered significant attention in the field of pharmaceutical chemistry. This compound, characterized by its benzofuran core structure functionalized with a chlorosulfonyl group and a methyl ester, plays a pivotal role in the synthesis of various biologically active molecules. Its unique chemical properties make it an invaluable tool for medicinal chemists seeking to develop novel therapeutic agents.
The benzofuran scaffold is a prominent motif in natural products and pharmaceuticals, known for its ability to interact with biological targets in a highly specific manner. The presence of the chlorosulfonyl group further enhances the reactivity of this compound, allowing for diverse functionalization strategies. These attributes have positioned methyl 5-(chlorosulfonyl)-1-benzofuran-2-carboxylate as a cornerstone in the synthesis of heterocyclic compounds, particularly those targeting neurological and inflammatory disorders.
In recent years, there has been a surge in research focused on developing novel treatments for neurological diseases such as Alzheimer's and Parkinson's. The benzofuran derivatives have emerged as a promising class of compounds due to their ability to modulate neurotransmitter systems. Among these derivatives, methyl 5-(chlorosulfonyl)-1-benzofuran-2-carboxylate has been investigated for its potential to act as a precursor in the synthesis of neuroprotective agents. Preliminary studies suggest that compounds derived from this intermediate may exhibit inhibitory effects on enzymes involved in the pathogenesis of these diseases.
The chlorosulfonyl group in methyl 5-(chlorosulfonyl)-1-benzofuran-2-carboxylate is particularly noteworthy for its ability to participate in nucleophilic substitution reactions, enabling the introduction of various functional groups at different positions on the benzofuran ring. This reactivity has been exploited in the synthesis of analogs that exhibit enhanced binding affinity and selectivity towards target proteins. Such modifications are crucial for optimizing drug candidates and improving their pharmacological profiles.
Moreover, the methyl ester functionality provides a convenient handle for further derivatization, allowing chemists to explore diverse chemical space. This flexibility has made methyl 5-(chlorosulfonyl)-1-benzofuran-2-carboxylate a preferred starting material for libraries of compounds designed for high-throughput screening. The ability to rapidly generate and test numerous derivatives has accelerated the discovery process in drug development, leading to more efficient identification of lead compounds.
The synthesis of methyl 5-(chlorosulfonyl)-1-benzofuran-2-carboxylate itself is an intriguing challenge that requires careful optimization to ensure high yield and purity. Recent advances in synthetic methodologies have enabled more efficient routes to this intermediate, leveraging catalytic processes and green chemistry principles. These innovations not only improve the practicality of producing methyl 5-(chlorosulfonyl)-1-benzofuran-2-carboxylate but also align with broader efforts to sustainable pharmaceutical manufacturing.
In conclusion, methyl 5-(chlorosulfonyl)-1-benzofuran-2-carboxylate (CAS No. 872285-15-9) represents a critical building block in modern pharmaceutical synthesis. Its unique structural features and reactivity make it an indispensable tool for medicinal chemists striving to develop innovative therapies. As research continues to uncover new applications for this compound, its importance in drug discovery is poised to grow even further, solidifying its role as a cornerstone of contemporary pharmaceutical chemistry.
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